molecular formula C33H27N9O7S B13766139 Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy- CAS No. 56918-92-4

Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-

Cat. No.: B13766139
CAS No.: 56918-92-4
M. Wt: 693.7 g/mol
InChI Key: DJMAQCZODPUFBF-UHFFFAOYSA-N
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Description

The compound "Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-" is a highly substituted benzoic acid derivative characterized by:

  • Multiple azo (-N=N-) groups, which confer chromophoric properties typical of dyes .
  • Sulfophenyl (-SO₃H) and hydroxy (-OH) substituents, enhancing solubility and electronic interactions.
  • Diamino (-NH₂) and methyl (-CH₃) groups, which influence steric and electronic effects .

Properties

CAS No.

56918-92-4

Molecular Formula

C33H27N9O7S

Molecular Weight

693.7 g/mol

IUPAC Name

5-[[4-[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C33H27N9O7S/c1-18-16-27(41-38-23-10-13-25(14-11-23)50(47,48)49)30(35)31(29(18)34)42-39-22-8-6-20(7-9-22)36-32(44)19-2-4-21(5-3-19)37-40-24-12-15-28(43)26(17-24)33(45)46/h2-17,43H,34-35H2,1H3,(H,36,44)(H,45,46)(H,47,48,49)

InChI Key

DJMAQCZODPUFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O)N)N=NC5=CC=C(C=C5)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate azo compounds. The process often includes diazotization reactions, where aromatic amines are converted into diazonium salts, followed by coupling reactions with other aromatic compounds. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salts.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic or basic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex azo dyes

Biology

In biological research, the compound is used as a staining agent due to its vivid color. It can bind to specific biomolecules, allowing for the visualization of cellular structures under a microscope.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of azo groups and sulfonic acid groups can interact with biological targets, leading to various pharmacological effects.

Industry

Industrially, the compound is used in the production of dyes for textiles, plastics, and inks

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reduction to form aromatic amines. These amines can interact with biological molecules, leading to various biochemical effects. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural and Electronic Properties

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
Target Compound 2-hydroxy, 5-azo (multiple), sulfophenyl, diamino, methyl ~800 (estimated) High polarity, strong UV-Vis absorption Dyes, biosensors
p-Hydroxybenzoic acid -OH (para) 138.12 pKa ~4.5; enhances proteostasis networks Anti-aging agents
4-[(4-Chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid () -SO₂NH-, -NO₂, -Cl, -OH (ortho) 372.74 pKa ~2.77; high density (1.747 g/cm³) Pharmaceutical intermediates
Benzoic acid (parent) -H 122.12 pKa ~4.2; weak protein binding Preservatives, cosmetics

Key Observations :

  • The target compound’s sulfophenyl and azo groups significantly lower its pKa compared to simpler derivatives, enhancing solubility and interaction with biological targets .
  • Diamino groups increase electron-donating capacity, contrasting with electron-withdrawing groups (e.g., -NO₂, -Cl) in analogs like , which reduce pKa further .
Table 2: Bioactivity Comparison
Compound Type Biological Activity Mechanism Reference
Target Compound Potential T3SS inhibition (hypothesized due to structural similarity to 4-methoxy-cinnamic acid) Competitive binding to HrpL/HrpS regulatory proteins
Ferulic acid Antioxidant; α-amylase/α-glucosidase inhibition (IC₅₀ ~50 μM) Radical scavenging; enzyme active-site blockage
Am-/Ch-series derivatives () Induction of F9/H60 cell differentiation; melanoma growth inhibition (IC₅₀ <1 μM) Retinoid-like signaling; unrelated to retinoic acid-binding protein (CRABP)
Salicylic acid D-amino acid oxidase inhibition (Ki ~10 μM) Competitive substrate binding

Key Observations :

  • The target’s azo-linked sulfophenyl groups may mimic phenolic inhibitors of T3SS (e.g., benzoic acid in E. amylovora), though its larger size could limit membrane permeability .
  • Unlike Am-/Ch-series derivatives, the target’s activity is likely driven by steric effects rather than direct retinoid signaling due to its lack of polyene chains .

Industrial and Analytical Relevance

  • Extraction Efficiency : Benzoic acid derivatives with -SO₃H (e.g., target compound) exhibit higher distribution coefficients (m >10) in emulsion liquid membranes compared to acetic acid (m ~0.5), enabling rapid wastewater treatment .
  • Biosensor Recognition: Ortho-hydroxy and para-azo substituents in the target may enhance fluorescence signaling in yeast-based biosensors, similar to p-aminobenzoic acid (pABA) .

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